- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Cas no 97845-80-2 (Penciclovir Monoacetate)

Penciclovir Monoacetate structure
Nome do Produto:Penciclovir Monoacetate
N.o CAS:97845-80-2
MF:C12H17N5O4
MW:295.294481992722
CID:2677598
Penciclovir Monoacetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Monoacetate Penciclovir; Penciclovir Impurity B
- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate
- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate
- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one
- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 42222
- Mono-O-acetylpenciclovir
- Penciclovir monoacetate
- Penciclovir Monoacetate
-
- Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
- Chave InChI: UBPBRZXGEFQVAT-UHFFFAOYSA-N
- SMILES: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 7
- Complexidade: 441
- Superfície polar topológica: 132
Penciclovir Monoacetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | P221515-1mg |
Penciclovir Monoacetate |
97845-80-2 | 1mg |
$150.00 | 2023-05-17 | ||
TRC | P221515-2.5mg |
Penciclovir Monoacetate |
97845-80-2 | 2.5mg |
$328.00 | 2023-05-17 | ||
TRC | P221515-10mg |
Penciclovir Monoacetate |
97845-80-2 | 10mg |
$ 1160.00 | 2023-09-06 | ||
TRC | P221515-5mg |
Penciclovir Monoacetate |
97845-80-2 | 5mg |
$603.00 | 2023-05-17 |
Penciclovir Monoacetate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
Referência
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 3
Condições de reacção
Referência
- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparationsBioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Referência
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug MetabolitesChemCatChem, 2014, 6(4), 1028-1042,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Pyridine
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referência
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
Referência
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
Referência
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
Referência
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
Referência
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Penciclovir Monoacetate Raw materials
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- Famciclovir
- 2-Amino-6-chloropurine
- 2-(hydroxyMethyl)butane-1,4-diol
- 4-Methoxyriphenylmethylchloride
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
Penciclovir Monoacetate Preparation Products
Penciclovir Monoacetate Literatura Relacionada
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
97845-80-2 (Penciclovir Monoacetate) Produtos relacionados
- 42313-49-5(Methyl 3-(3-methoxyanilino)propionate)
- 605685-98-1(2,2,3,3,4,4-hexafluorobutan-1-amine)
- 1806058-76-3(2-Bromo-6-(difluoromethyl)-3-fluoropyridine-4-methanol)
- 1551973-51-3(2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine)
- 2229404-60-6(2,3,3,4,4,5,5,5-octafluoropentan-1-amine)
- 2227901-49-5((2S)-5-(propan-2-yloxy)pentan-2-amine)
- 328000-17-5(Magnesium, bromo[4-(1,3-dioxolan-2-yl)phenyl]-)
- 2229476-74-6(3-(4-bromo-3-methoxyphenoxy)azetidine)
- 74786-78-0(1H-2-Benzopyran-1-one, 3,4-dihydro-6-methyl-)
- 91182-13-7(INDAN-1-YL-HYDRAZINE)
Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
